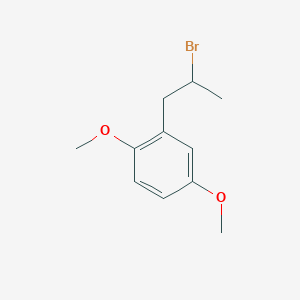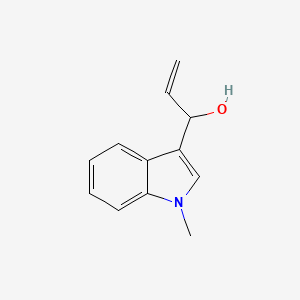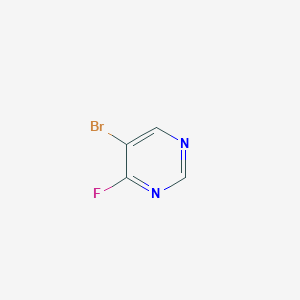
2-(2-Bromopropyl)-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopropyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with two methoxy groups and a bromopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopropyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and alkylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromopropyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or ethers.
Oxidation Products: Quinones or other oxidized derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-(2-Bromopropyl)-1,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with aromatic ether functionalities.
Material Science: It is utilized in the preparation of polymers and other materials with specific electronic properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-(2-Bromopropyl)-1,4-dimethoxybenzene primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic and biological applications.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: The compound reacts with nucleophiles to form new carbon-nucleophile bonds, which are essential in organic synthesis.
Oxidation Pathways: The methoxy groups can be oxidized, leading to the formation of quinones and other oxidized products.
Comparaison Avec Des Composés Similaires
2-Bromo-1-phenylpropane: Similar in structure but lacks the methoxy groups.
1,4-Dimethoxybenzene: Lacks the bromopropyl group but shares the aromatic ether structure.
2-Bromopropane: A simpler compound with only the bromopropyl group.
Uniqueness: 2-(2-Bromopropyl)-1,4-dimethoxybenzene is unique due to the presence of both methoxy and bromopropyl groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.
Propriétés
IUPAC Name |
2-(2-bromopropyl)-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRJQLZQAIHPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546610 |
Source


|
| Record name | 2-(2-Bromopropyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103857-81-4 |
Source


|
| Record name | 2-(2-Bromopropyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)




![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)






